![molecular formula C5H4F2N2O B2762814 1-(Difluoromethyl)-1H-pyrazole-5-carbaldehyde CAS No. 1823256-07-0](/img/structure/B2762814.png)
1-(Difluoromethyl)-1H-pyrazole-5-carbaldehyde
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Overview
Description
Synthesis Analysis
The synthesis of difluoromethylated pyrazoles has been a topic of interest in recent years . For instance, the successful difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one has been reported, which is significant considering that 3-(difluoromethyl)-1-methyl-1H-pyrazole is an important motif in the agrochemical industry . Another study reported the synthesis of 5-difluoromethyl- and 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis
The molecular structure of difluoromethylated pyrazoles has been studied . For example, two pyrazol-4-carboxamides, 3-(difluoromethyl)-N-(mesitylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxamide and 3-(difluoromethyl)-N-((3,5-dimethylphenyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxamide, were synthesized and their structures were confirmed by 1H NMR and HRMS analyses .Chemical Reactions Analysis
Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S have been described . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Scientific Research Applications
Late-stage Difluoromethylation
The compound plays a significant role in late-stage difluoromethylation processes . This field of research has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .
Difluoromethylation of Heterocycles
Difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles . These heterocycles are the core moieties of various biologically and pharmacologically active ingredients .
Industrial Applications
The developed process is especially appealing for industrial applications, where atom economy, sustainability, reagent cost, and reagent availability are important factors .
Production of Compounds Bearing Fluorocarbon Groups
The compound is used in the production method for compounds bearing fluorocarbon groups . This method is patented by Hokkaido University and Central Glass Co., Ltd .
Research in Microreactors
The compound is also used in research related to microreactors . This is a new and exciting field that combines chemistry and engineering to achieve more efficient and controlled chemical reactions .
Pharmaceutical Relevance
The advances in difluoromethylation processes have streamlined access to molecules of pharmaceutical relevance . This has generated interest for process chemistry .
Safety and Hazards
properties
IUPAC Name |
2-(difluoromethyl)pyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2O/c6-5(7)9-4(3-10)1-2-8-9/h1-3,5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVUVOABXBBLQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)C(F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethyl)-1H-pyrazole-5-carbaldehyde |
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